Torbugesic

Receptor pharmacology Opioid selectivity Veterinary analgesia

Butorphanol Tartrate (Torbugesic) is a synthetic κ-agonist/μ-antagonist opioid that delivers 0.5–2 hours of analgesia with a ceiling effect on respiratory depression, ensuring hemodynamic stability in standing equine procedures. Unlike pure μ-agonists, it reverses opioid-induced respiratory depression without abolishing pain relief. Its unique receptor profile makes it the rational choice for equine colic management, balanced anaesthesia protocols, and short-duration veterinary interventions where safety and reversibility are paramount. Procure from trusted manufacturers offering ≥99% purity, DEA Schedule IV compliance, and reliable global logistics.

Molecular Formula C21H29NO2
Molecular Weight 327.5 g/mol
Cat. No. B1216638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTorbugesic
Synonyms17-(Cyclobutylmethyl)morphinan-3,14-diol
Apo-Butorphanol
BC 2627
BC-2627
BC2627
Beforal
Butorphanol
Butorphanol Tartrate
Dolorex
Moradol
Stadol
Stadol NS
Torbugesic
Molecular FormulaC21H29NO2
Molecular Weight327.5 g/mol
Structural Identifiers
SMILESC1CCC2(C3CC4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O
InChIInChI=1S/C21H29NO2/c23-17-7-6-16-12-19-21(24)9-2-1-8-20(21,18(16)13-17)10-11-22(19)14-15-4-3-5-15/h6-7,13,15,19,23-24H,1-5,8-12,14H2
InChIKeyIFKLAQQSCNILHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 350 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Torbugesic (Butorphanol Tartrate) Procurement Guide: FDA-Approved κ-Agonist/μ-Antagonist Opioid for Veterinary Analgesia


Torbugesic, with the active pharmaceutical ingredient butorphanol tartrate, is a totally synthetic, centrally acting, narcotic agonist-antagonist analgesic with potent antitussive activity [1]. It is approved by the FDA under NADA 135-780 for veterinary use in horses, dogs, and cats [2]. Pharmacologically, butorphanol exerts strong agonist activity at the kappa (κ) opioid receptor subtype and weak antagonist or partial agonist activity at the mu (μ) receptor subtype; its agonist component is ten times more potent than its antagonist component [3][4]. This mixed mechanism differentiates Torbugesic from classical μ-agonist opioids, enabling effective analgesia with a lower incidence and/or intensity of adverse reactions such as miosis and respiratory depression [1].

Why Generic Substitution of Torbugesic with Other Opioids Fails: The Critical Role of Receptor Selectivity and Species-Specific Pharmacokinetics


Substituting Torbugesic (butorphanol) with alternative opioids such as morphine, buprenorphine, or hydromorphone is pharmacologically unsound due to its unique κ-agonist/μ-antagonist profile [1]. Unlike μ-agonist opioids, butorphanol produces analgesia with minimal cardiopulmonary depression and a ceiling effect on respiratory suppression, making it safer for patients where hemodynamic stability is a concern [2]. However, butorphanol has a significantly shorter duration of action (0.5–2 hours in horses and dogs) compared to buprenorphine (>6–13 hours) or morphine [3][4], and its analgesic efficacy is limited to mild-to-moderate pain states [5]. Procurement decisions must therefore consider not only analgesic potency but also the specific clinical context—whether short-duration, reversible analgesia with minimal respiratory risk is preferred over longer-acting, more potent μ-agonists. The quantitative evidence below establishes precisely where Torbugesic differs from its closest comparators.

Quantitative Differentiation Evidence for Torbugesic: Head-to-Head Data Versus Morphine, Buprenorphine, and Nalbuphine


Receptor Pharmacology Differentiation: κ-Agonist/μ-Antagonist Versus μ-Agonist Opioids

Torbugesic (butorphanol) exhibits a fundamentally different receptor binding profile compared to classical μ-agonist opioids such as morphine and fentanyl. Butorphanol is a strong agonist at the κ-receptor and a weak antagonist at the μ-receptor, whereas morphine and other traditional opioids are pure μ-agonists [1]. The agonist component of butorphanol activity is ten times more potent than its antagonist component [2]. As an antagonist, butorphanol is approximately equivalent to nalorphine and 30 times more potent than pentazocine [3]. This differential receptor engagement is the mechanistic basis for butorphanol's ability to provide analgesia with minimal cardiopulmonary depression, minimal histamine release, and a ceiling effect on respiratory suppression that is absent in μ-agonist opioids [3][4].

Receptor pharmacology Opioid selectivity Veterinary analgesia Adverse effect profile

Analgesic Potency: Butorphanol 4–30× Morphine in Animal Models

In animal studies, butorphanol has been demonstrated to be 4 to 30 times more potent than morphine and pentazocine respectively [1]. In humans, butorphanol has 5 to 7 times the analgesic activity of morphine and 20 times that of pentazocine [1]. In comparison with morphine specifically, butorphanol is 3 to 5 times more potent in its analgesic effects [2]. This enhanced milligram potency allows for lower administered doses to achieve comparable analgesic endpoints, though it must be weighed against butorphanol's shorter duration of action and ceiling effect on maximal analgesia.

Analgesic potency Comparative pharmacology Veterinary pain management Dose optimization

Comparative Analgesic Efficacy: Butorphanol Inferior to Buprenorphine and Levomethadone for Postoperative Pain in Horses

In a multicenter, prospective, randomized, blinded clinical trial involving 89 horses undergoing elective surgery, butorphanol was compared head-to-head with buprenorphine for perioperative analgesia. Postoperative pain scores (simple descriptive scale) assessed between 3 and 6 hours after surgery were significantly lower in the buprenorphine group than in the butorphanol group (P<0.05) [1]. No significant differences were observed between groups in any physiological variable or vital function [1]. A separate study evaluating butorphanol, buprenorphine, and levomethadone in horses undergoing cheek tooth extraction similarly found lower pain scores and greater analgesic effect with levomethadone and buprenorphine compared with butorphanol [2]. These data indicate that while butorphanol is effective and safe, its postoperative analgesic efficacy is inferior to buprenorphine for moderate surgical pain in equine patients.

Equine surgery Postoperative analgesia Comparative clinical trial Pain scoring

Cardiopulmonary Safety Profile: Minimal Depression and No Histamine Release Versus Morphine

Butorphanol exhibits a markedly different cardiopulmonary safety profile compared to classical μ-agonist opioids such as morphine. Cardiopulmonary depressant effects are minimal after treatment with butorphanol, as demonstrated in dogs, humans, and horses [1][2]. Unlike classical narcotic agonist analgesics, which are associated with decreases in blood pressure, reduction in heart rate, and concomitant release of histamine, butorphanol does not cause histamine release [1][3]. In direct comparative context, butorphanol has a less negative effect on the respiratory system in comparison to morphine [4]. Furthermore, the cardiopulmonary effects of butorphanol are not distinctly dosage-related but rather reach a ceiling effect beyond which further dosage increases result in relatively lesser effects [1]. This contrasts with morphine and other μ-agonists, where dose-dependent increases in respiratory depression occur without a ceiling.

Respiratory safety Cardiovascular stability Histamine release Veterinary anesthesia safety

Pharmacokinetic Differentiation: Short Elimination Half-Life (44 min–1.7 h) Versus Morphine and Buprenorphine

Butorphanol exhibits a markedly shorter elimination half-life compared to other opioids used in veterinary medicine. The terminal half-life is approximately 44 minutes in the horse, 1.7 hours in dogs, and 4.1 hours in cats following intravenous administration [1]. A separate study in horses reported a terminal elimination half-life of 5.9 ± 1.5 hours using a highly sensitive LC-MS assay, with systemic clearance of 11.5 ± 2.5 mL/min/kg [2]. In rabbits, the half-life of butorphanol at 0.5 mg/kg is 1.64 hours after IV administration compared to 3.16 hours after SC administration [3]. In contrast, buprenorphine exhibits progressively longer periods of analgesia with increased dose rates (0.0075 mg/kg: 150 min; 0.03 mg/kg: 660 min; 0.3 mg/kg: >780 min) [4], while morphine's duration of action is typically 4–6 hours. The analgesic duration after a single IV dose in horses is up to 2 hours, and in dogs up to 30 minutes [1].

Pharmacokinetics Half-life Clearance Species variation

Ceiling Effect on Analgesia: Butorphanol Exhibits Bell-Shaped Dose-Response, Contrasting with Morphine

Butorphanol exhibits a characteristic bell-shaped or plateau-type dose-response curve for analgesia, a feature shared with nalbuphine but distinct from pure μ-agonists such as morphine. At the highest dose rates of nalbuphine and butorphanol assessed in rabbits, there appeared to be a reduction in the degree of analgesia and its duration of action, whereas increased dose rates of buprenorphine produced progressively longer periods of analgesia [1]. In some tests, the dose-response curve of butorphanol is bell-shaped, suggesting that higher doses can have less analgesic effect than lower ones [2]. In contrast, increasing the dose of morphine (e.g., from 0.2 mg/kg to 0.4–0.5 mg/kg) can increase analgesia [3]. This ceiling effect means that escalating butorphanol dosage beyond a certain threshold does not yield additional analgesic benefit and may actually reduce efficacy, whereas μ-agonists like morphine demonstrate a more linear dose-response relationship.

Dose-response Ceiling effect Analgesic efficacy Pharmacodynamics

Evidence-Based Application Scenarios for Torbugesic in Veterinary Practice and Research


Short-Duration Analgesia for Equine Diagnostic Procedures and Standing Surgeries

Torbugesic is optimally suited for equine procedures requiring 30 minutes to 2 hours of analgesia with minimal cardiovascular compromise. The elimination half-life of approximately 44 minutes in horses [1] and analgesia duration of up to 2 hours post-IV administration [2] make it appropriate for short-duration interventions such as dental floating, wound repair, or diagnostic imaging. Its minimal cardiopulmonary depressant effects and lack of histamine release [3] provide a safety margin in standing sedated horses, where hemodynamic stability is essential. For procedures exceeding 2 hours or requiring prolonged postoperative pain control, alternative opioids such as buprenorphine or levomethadone should be selected based on direct comparative evidence demonstrating superior analgesic duration [4].

Visceral Pain Management in Equine Colic: Evidence-Based Dosing and Duration

Butorphanol is indicated for the relief of visceral pain associated with equine colic. Intravenous dosages ranging from 0.05 to 0.4 mg/kg are effective in alleviating visceral and superficial pain for at least 4 hours, with a definite dosage-response relationship: 0.1 mg/kg is more effective than 0.05 mg/kg but not different from 0.2 mg/kg in alleviating deep abdominal pain [5]. In ponies, intramuscular butorphanol at 0.22 mg/kg alleviates experimentally induced visceral pain for approximately 4 hours [5]. For colic patients requiring extended analgesia, continuous rate infusion (CRI) of butorphanol maintains plasma concentrations within the analgesic range while minimizing adverse behavioral and gastrointestinal effects compared to single IV injection [6].

Reversal of μ-Agonist Respiratory Depression While Preserving Analgesia

In surgical or anesthetic settings where a μ-agonist opioid such as fentanyl has been administered and respiratory depression becomes problematic, butorphanol can be used to reverse the respiratory depression without completely reversing pain relief [7]. This application capitalizes on butorphanol's μ-antagonist activity at the receptor level [8] and its documented ability to improve respiratory function in opioid-immobilized animals, with butorphanol eliciting a greater positive response than nalbuphine [9]. This unique dual agonist-antagonist property distinguishes butorphanol from pure antagonists like naloxone, which would completely reverse both respiratory depression and analgesia.

Multimodal Analgesia in Small Animal Surgery: Synergistic Sedation with α2-Agonists

In small animal practice, butorphanol is effectively employed in combination with α2-adrenoceptor agonists such as medetomidine or xylazine to produce additive and synergistic sedation with analgesia [10]. The combination of xylazine/butorphanol has been shown to be a better analgesic than butorphanol alone at 30 and 60 minutes in horses [11]. This synergistic profile makes Torbugesic a valuable component of balanced anesthetic protocols, particularly for minor surgical procedures, diagnostic imaging requiring immobilization, or premedication prior to general anesthesia. However, procurement decisions should note that butorphanol as an analgesic in small animals is less effective than μ-agonists, partial μ-agonists, and NSAIDs for moderate-to-severe pain, primarily due to its short duration of action [12].

Technical Documentation Hub

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